molecular formula C10H13NO3 B8489945 1-(4-Oxocyclohexyl)pyrrolidine-2,5-dione

1-(4-Oxocyclohexyl)pyrrolidine-2,5-dione

カタログ番号: B8489945
分子量: 195.21 g/mol
InChIキー: BVUOVJFZKAZFLP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Oxocyclohexyl)pyrrolidine-2,5-dione is a bicyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 4-oxocyclohexyl group at the nitrogen position. These derivatives are synthesized via nucleophilic substitution, Michael addition, or coupling reactions (e.g., HBr-promoted sulfenylation) . The 4-oxocyclohexyl substituent likely influences electronic and steric properties, modulating biological activity and physicochemical parameters such as solubility and logP.

特性

分子式

C10H13NO3

分子量

195.21 g/mol

IUPAC名

1-(4-oxocyclohexyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H13NO3/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(11)14/h7H,1-6H2

InChIキー

BVUOVJFZKAZFLP-UHFFFAOYSA-N

正規SMILES

C1CC(=O)CCC1N2C(=O)CCC2=O

製品の起源

United States

類似化合物との比較

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The pharmacological profile of pyrrolidine-2,5-dione derivatives depends on substituents at the N1 and C3 positions. Key analogs include:

Compound Name Substituents (N1/C3) Key Structural Features Reference
1-Cyclohexyl-pyrrolidine-2,5-dione N1: Cyclohexyl; C3: H Flexible cyclohexane ring
1-(4-Acetylphenyl)-3-aryloxy derivatives N1: 4-Acetylphenyl; C3: Aryloxy Aromatic/electron-withdrawing groups
1-(2-Pyridinyl)-3-alkyl derivatives N1: Pyridinyl; C3: Alkyl/spiro Heteroaromatic and hydrophobic groups
1-(4-Methoxyphenyl)-3-piperidinyl N1: 4-Methoxyphenyl; C3: Piperidinyl Methoxy group enhances solubility

Key Observations :

  • N1 Substituents : Bulky groups (e.g., cyclohexyl, aryl) enhance enzyme inhibition (e.g., aromatase, GABA transaminase) by fitting into hydrophobic binding pockets .
  • C3 Substituents : Alkyl or aryloxy groups improve anticonvulsant activity by modulating sodium/calcium channel interactions .

Pharmacological Activities

Anticonvulsant and Neuroactive Properties
  • 1-(2-Pyridinyl)-3-cyclohexyl derivatives : Exhibit ED₅₀ values as low as 30 mg/kg in rodent models, outperforming ethosuximide in scPTZ tests. Activity depends on substituent position; 4-methylpyridinyl analogs show optimal efficacy .
  • 3-(Thiophene/morpholinopropyl) derivatives: Inhibit voltage-gated sodium (IC₅₀ ≈ 50 µM) and L-type calcium channels, with balanced anticonvulsant and antinociceptive effects .
  • 1-(4-Acetylphenyl)-3-aryloxy derivatives : Inhibit GABA transaminase (IC₅₀ = 100.5 µM), comparable to vigabatrin, via fluorimetric assays .
Enzyme Inhibition
  • Aromatase (AR) and P450 Inhibition: 1-Cyclohexyl-3-aryl derivatives inhibit human placental aromatase (IC₅₀ = 23.8 µM), rivaling aminoglutethimide (IC₅₀ = 20.0 µM) .
Antimicrobial and Antitumor Activity
  • Mannich bases (pyrol-pyridine derivatives) : Show moderate antimicrobial activity against E. coli and B. subtilis (MIC ≈ 10–50 µg/mL) .

Physicochemical Properties

Compound Name Molecular Weight logP Polar Surface Area (Ų) Water Solubility (logSw) Reference
1-(4-Methoxyphenyl)-3-piperidinyl 288.34 1.08 39.53 -1.82
1-(2-Aminophenyl)pyrrolidine-2,5-dione 190.20 ~1.5 65.2 -2.1
1-Cyclohexyl derivatives ~250–300 2.0–3.5 30–45 -3.0 to -4.0

Key Trends :

  • logP : Bulky N1 substituents (e.g., cyclohexyl) increase hydrophobicity, enhancing blood-brain barrier permeability but reducing solubility.
  • Polar Surface Area (PSA) : Aryloxy and heteroaromatic groups (e.g., pyridinyl) elevate PSA, improving target specificity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Oxocyclohexyl)pyrrolidine-2,5-dione?

  • The synthesis typically involves multi-step organic reactions. A common approach is the cyclization of 4-oxocyclohexanecarboxylic acid with maleic anhydride in acetic acid under reflux, followed by purification via recrystallization or chromatography . Alternative methods may include nucleophilic substitution of pre-functionalized cyclohexanone derivatives with pyrrolidine-2,5-dione precursors. Reaction optimization (e.g., solvent choice, temperature, and catalyst use) is critical for yield improvement .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical techniques such as ¹H/¹³C NMR (to confirm substituent positions and cyclohexyl integration), FT-IR (to verify carbonyl stretching bands at ~1700–1750 cm⁻¹), and mass spectrometry (for molecular ion confirmation) are essential. Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated in analogous pyrrolidine-dione derivatives .

Q. What are the key physicochemical properties relevant to experimental handling?

  • The compound’s stability is pH- and temperature-dependent. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways. Solubility profiles (e.g., in DMSO, ethanol, or aqueous buffers) should be empirically determined for biological assays .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for large-scale synthesis?

  • Density Functional Theory (DFT) calculations predict transition states and reaction energetics. For example, solvent effects on cyclization efficiency can be modeled using COSMO-RS, while reaction path sampling identifies optimal temperature/pressure conditions . Pairing computational insights with Design of Experiments (DoE) reduces trial-and-error experimentation .

Q. What strategies resolve contradictions in reported biological activity data?

  • Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from assay conditions (e.g., buffer composition, cell lines). Replicate studies with standardized protocols (e.g., IC₅₀ determination using fluorescence polarization) and orthogonal assays (e.g., SPR for binding affinity) are recommended. Cross-validate findings with structural analogs .

Q. How can the compound’s reactivity be exploited for derivatization in drug discovery?

  • The 4-oxocyclohexyl group enables stereoselective functionalization (e.g., Grignard additions to the ketone). The pyrrolidine-2,5-dione core undergoes nucleophilic ring-opening with amines or thiols, generating diverse scaffolds. Monitor reaction progress via TLC or HPLC-MS to avoid overfunctionalization .

Q. What in vitro models are suitable for evaluating its neuropharmacological potential?

  • Primary neuronal cultures or SH-SY5Y cells can assess neuroprotective effects (e.g., against oxidative stress via MTT assay). Mechanistic studies may include calcium imaging or patch-clamp electrophysiology to probe ion channel modulation. Always include positive controls (e.g., memantine for NMDA receptor studies) .

Methodological Guidance Tables

Parameter Recommended Technique Reference
Synthetic Yield DoE with Central Composite Design
Degradation Analysis Forced Degradation (ICH Q1A)
Bioactivity Screening High-Throughput SPR Screening
Structural Analysis SC-XRD (R-factor < 0.05)

Critical Data Interpretation Tips

  • NMR Peaks : Downfield shifts in pyrrolidine-dione protons (δ 3.5–4.5 ppm) suggest hydrogen bonding or steric strain .
  • Mass Fragmentation : Loss of CO (28 Da) or the cyclohexyl moiety (98 Da) indicates thermal lability during MS analysis .
  • Crystallography : Anomalous bond lengths (>0.02 Å vs. expected) may signal conformational strain impacting reactivity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。